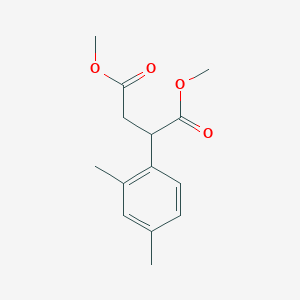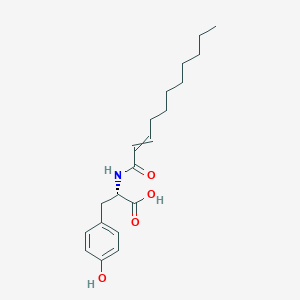
N-Undec-2-enoyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Undec-2-enoyl-L-tyrosine is a compound that combines an unsaturated fatty acid chain with the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the fatty acid and amino acid moieties allows for unique interactions and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Undec-2-enoyl-L-tyrosine typically involves the coupling of undec-2-enoic acid with L-tyrosine. This can be achieved through standard peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the esterification of undec-2-enoic acid with L-tyrosine, offering a more environmentally friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions
N-Undec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-2-enoyl chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Scientific Research Applications
N-Undec-2-enoyl-L-tyrosine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-Undec-2-enoyl-L-tyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The tyrosine moiety can participate in hydrogen bonding and aromatic interactions with proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-Fatty acyl-L-tyrosines: Compounds with different fatty acid chains.
N-Lipoyl-L-tyrosine methyl esters: Compounds with a lipoyl group instead of an undec-2-enoyl group.
Uniqueness
N-Undec-2-enoyl-L-tyrosine is unique due to its specific combination of an unsaturated fatty acid chain and the amino acid tyrosine. This combination allows for unique interactions with biological membranes and proteins, making it a valuable compound for various applications .
Properties
CAS No. |
825637-83-0 |
|---|---|
Molecular Formula |
C20H29NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(undec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h9-14,18,22H,2-8,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
XKYDBINPFTVXEX-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


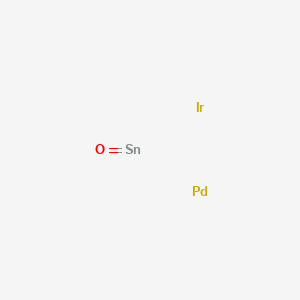
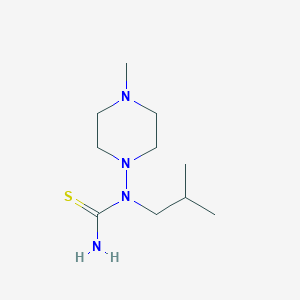
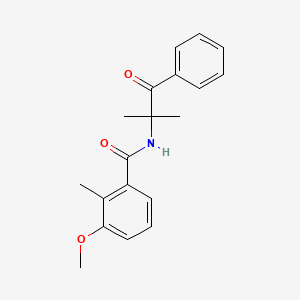
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
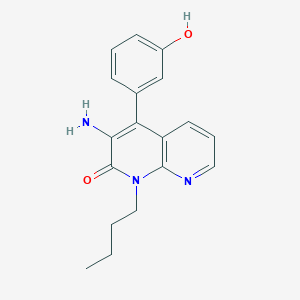
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
